molecular formula C7H5NO5 B104389 4,5-Dihydroxy-2-nitrobenzaldehyde CAS No. 73635-75-3

4,5-Dihydroxy-2-nitrobenzaldehyde

Cat. No. B104389
CAS RN: 73635-75-3
M. Wt: 183.12 g/mol
InChI Key: SDAAKNQPCGUCNH-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-2-nitrobenzaldehyde is a chemical compound that is part of a broader class of nitrobenzaldehyde derivatives. These compounds are of significant interest due to their potential biological activities and their role as intermediates in organic synthesis. The compound itself contains multiple functional groups, including hydroxyl, nitro, and aldehyde groups, which contribute to its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of derivatives related to 4,5-Dihydroxy-2-nitrobenzaldehyde has been explored in various studies. For instance, a study has reported the synthesis of 3,4-di-(4-nitrobenzoxy)-benzaldehyde, which is structurally similar to 4,5-Dihydroxy-2-nitrobenzaldehyde, by reacting 3,4-dihydroxybenzaldehyde with 4-nitrobenzoyl chloride using triethylamine . This method demonstrates the potential for synthesizing nitrobenzaldehyde derivatives through the functionalization of hydroxybenzaldehydes with nitro-containing reagents.

Molecular Structure Analysis

The molecular structure of nitrobenzaldehyde derivatives can be complex, with the potential for various intermolecular interactions. For example, in the case of 5-nitro-2-tosylaminobenzaldehyde, a related compound, the crystal structure forms a stable complex with carbon tetrachloride, indicating the potential for significant intermolecular interactions . These interactions can include hydrogen bonding, van der Waals forces, and pi-pi stacking, which are also relevant for understanding the structure of 4,5-Dihydroxy-2-nitrobenzaldehyde.

Chemical Reactions Analysis

Nitrobenzaldehyde derivatives are known to participate in a variety of chemical reactions. The presence of the nitro group ortho to a hydroxyl group, as seen in dihydroxynitrobenzaldehydes, has been found to be crucial for the inhibition of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . This suggests that 4,5-Dihydroxy-2-nitrobenzaldehyde could also exhibit similar biological activities due to the presence of these functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzaldehyde derivatives are influenced by their functional groups. For instance, the hydroxyl groups can form hydrogen bonds, which can affect the solubility and boiling points of these compounds. The nitro group is an electron-withdrawing group that can impact the reactivity of the aldehyde, potentially making it more susceptible to nucleophilic attack. Additionally, the presence of iodine in some derivatives, such as 2-hydroxy-3-iodo-5-nitrobenzaldehyde, can lead to unique interactions like iodo-nitro interactions, which could also be relevant for 4,5-Dihydroxy-2-nitrobenzaldehyde .

Scientific Research Applications

Radiopharmaceutical Synthesis

  • Fluorine-18 Labeled Benzaldehydes as Precursors : 4,5-Bis(butoxy)-2-nitrobenzaldehyde and its derivatives are synthesized for use as precursors in radiopharmaceutical agents for positron emission tomography, particularly in the synthesis of fluorine-18 labeled catecholamines and 6-[18F]fluoro-l-DOPA (Orlovskaja et al., 2016).

Organic Synthesis and Chemistry

  • Rearrangements in Hantzsch Reaction : 5-Hydroxy-2-nitrobenzaldehyde reacts with ethyl acetoacetate in ammonia, yielding isomeric 1,4- and 1,2-dihydropyridines, demonstrating its role in organic synthesis (Ángeles et al., 2001).
  • Actinometry for Photochemistry : 2-Nitrobenzaldehyde acts as a convenient and robust actinometer for studying solution and ice photochemistry, showing its utility in the field of photochemistry (Galbavy et al., 2010).

Catalysis

  • Catalysis in Pharmaceutical Synthesis : The condensation of benzaldehyde and derivatives like 2-nitrobenzaldehyde with ethyl cyanoacetate, using alkaline carbons as catalysts, is explored for producing pharmaceutical intermediates (Perozo-Rondón et al., 2006).

Molecular Structure Analysis

  • Crystal Structure Studies : Investigations into the molecular and crystal structure of compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde offer insights into molecular interactions and structural properties (Garden et al., 2004).

Antioxidant Activity and Chemical Properties

  • Antioxidant Activities and Acidic Properties : Studies on novel derivatives of nitrobenzaldehydes, including those with 4,5-dihydroxy-2-nitrobenzaldehyde structure, reveal their potential antioxidant activities and chemical properties (Gürsoy-Kol & Ayazoğlu, 2017).

Environmental Chemistry

  • Singlet Oxygen Suppression : 2-Nitrobenzaldehyde shows efficiency in blocking singlet oxygen generation, indicating its potential use in protecting materials from oxidative damage (Hajimohammadi et al., 2018).

Safety And Hazards

The compound is classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), serious eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) affecting the respiratory system .

properties

IUPAC Name

4,5-dihydroxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-3-4-1-6(10)7(11)2-5(4)8(12)13/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAAKNQPCGUCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydroxy-2-nitrobenzaldehyde

Synthesis routes and methods I

Procedure details

5-Chloromethoxy-4-hydroxy-2-nitrobenzaldehyde (10) (3 g; 0.013 mol) is stirred at 23° C. with 15 ml 48% HBr for two days. The precipitate is removed by filtration, and washed well with H2O, giving 2.2 g (93%) of 4,5-dihydroxy-2-nitrobenzaldehyde (1). The remainder of the product is isolated by ether extraction of the filtrate. Drying the combined ether extracts over Na2SO4, filtering, and removing the ether at reduced pressure, gives the remaining 0.17 g (7%) of (1): mp 201°-203° C.; mass spectrum, m/e 183 (M+); 1HNMR (d6 -Me2CO) δ10.59 (br s,2H), δ10.2(s,1H), δ7.6(s,1H), δ7.3(s,1H).
Name
5-Chloromethoxy-4-hydroxy-2-nitrobenzaldehyde
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred, cooled (0° C.) dispersion of 1.52 g (0.00658 mol) of 5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde (10), 1 g AlCl3, and 10 ml dry dichloroethane, 2.4 ml of dry pyridine are added. During addition, the reaction mixture is protected from atmospheric moisture, and the temperature is kept below 35° C. When addition is complete, the temperature is raised to 47° C., and maintained for 18 hours. 6N HCl is added, keeping the temperature at 30°-35° C., until the mixture is acidic to Congo Red indicator paper. The acidic solution is extracted with diethyl ether, and the combined ether extracts are dried over Na2SO4. After filtration, the ether is removed at reduced pressure, giving 0.82 g (68%) of (1): mp 201°-202°° C.
Name
5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Congo Red
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydroxy-2-nitrobenzaldehyde
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
8
Citations
A Napolitano, M d'Ischia - The Journal of Organic Chemistry, 2002 - ACS Publications
In 0.05 M acetate buffer, pH 4, containing 1% methanol, caffeic acid (1a) (2 × 10 - 3 M) reacted smoothly with nitrite (NO 2 - ) (4 × 10 - 3 M) to afford as main products the novel 2-hydroxy…
Number of citations: 45 pubs.acs.org
BP Murphy - The Journal of Organic Chemistry, 1985 - ACS Publications
(methylenedioxy) indole gave only 12% of DHI or 40% of 7, if the reaction was quenched with acetic anhydride. When 2 is treated with A1C13 in 1, 2-dichloroethane at 0-5 C, 5-(…
Number of citations: 34 pubs.acs.org
VV Orlovskaja, OS Fedorova, EP Studentsov… - Russian Chemical …, 2016 - Springer
4,5-Bis(butoxy)-2-nitrobenzaldehyde and 4,5-bis(tert-butoxycarbonyloxy)-2-nitrobenzaldehyde, as well as their fluorine-18 labeled derivatives (the half-life of F 18 is T 1/2 = 110 min) …
Number of citations: 2 link.springer.com
BP Murphy, HD Banks - Synthetic Communications, 1985 - Taylor & Francis
A unique catalytic reductive cyclization of (E)-4,5-dihydroxy-2,β-dinitrostyrene (1) to 5,6-dihydroxyindole (2) is reported. Compound 1 is obtained either by one-step CF 3 CO 2 H …
Number of citations: 9 www.tandfonline.com
A Al-Labadi, KP Zeller, HJ Machulla - Radiochimica Acta, 2006 - degruyter.com
As a clinically well established PET tracer, 6-[ 18 F]fluoro-L-dopa is prepared by a multi-step synthesis if [ 18 F]fluoride is to be used for labelling. The [ 18 F] label is introduced in the first …
Number of citations: 11 www.degruyter.com
OJX Morel, RM Christie - Chemical reviews, 2011 - ACS Publications
Hair is one of the most distinctive elements of our appearance. The natural color of hair commonly reflects an individual’s geographic or ethnic origin. 1 Hair is commonly colored with …
Number of citations: 191 pubs.acs.org
JE Reeve, MM Kohl, A Rodríguez-Moreno… - … & Integrative Biology, 2012 - Taylor & Francis
We have previously synthesized a caged form of the use-dependent N-methyl-D-aspartate (NMDA) receptor ion channel blocker MK801 and used intracellular photolysis of this …
Number of citations: 15 www.tandfonline.com
J LAND, CA RAMSDEN, PA RILEY - MARCO D'ISCHIA, ALESSANDRA … - academia.edu
Among naturally occurring indoles, the 5, 6-dihydroxyindoles occupy a special position because of their central role in the biosynthesis of melanins (Scheme 1). The melanins are the …
Number of citations: 0 www.academia.edu

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